Asymmetric 2,3-/3,4-Dimethoxy Architecture vs. Symmetric Bis(3,4-dimethoxyphenyl) Congener – Structural Uniqueness
The target compound carries a 2,3-dimethoxyphenyl group at the pyrimidine C4 position and a 3,4-dimethoxyphenyl group at C6, yielding an asymmetric electronic distribution. In contrast, the closest symmetric analog, 4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354924-43-8), bears identical 3,4-dimethoxyphenyl substituents at both positions . This structural difference is non-trivial: in the 4,6-diarylpyrimidin-2-amine Aurora kinase A inhibitor series, moving a single methoxy group from the 3,4- to the 2,3- or 2,5-pattern on one aryl ring produced IC50 variations exceeding one order of magnitude [1]. [Supporting evidence].
| Evidence Dimension | Aryl substitution pattern (regiochemistry of dimethoxy groups on C4 vs. C6 phenyl rings) |
|---|---|
| Target Compound Data | C4: 2,3-dimethoxyphenyl; C6: 3,4-dimethoxyphenyl (asymmetric) |
| Comparator Or Baseline | 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354924-43-8): C4 and C6 both 3,4-dimethoxyphenyl (symmetric) |
| Quantified Difference | Qualitative structural difference; quantitative IC50 differential not available for this specific pair |
| Conditions | Structural comparison based on CAS registry data and patent SAR compilations [2] |
Why This Matters
Procurement of the incorrect symmetric analog would introduce an uncontrolled variable in kinase selectivity assays, as published SAR demonstrates methoxy regiochemistry is a critical potency determinant in the 4,6-diarylpyrimidin-2-amine pharmacophore [1].
- [1] Park, H. et al. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. OMICS International, 2019. PMC6592983. View Source
- [2] KR20190043842A. Pyrimidine-2-amine derivative, a method for producing the same, and an anticancer drug containing the same. Korean Patent, 2019. View Source
